molecular formula C23H19ClN4O4 B11269802 N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11269802
M. Wt: 450.9 g/mol
InChI Key: VXMWAWNDUMBDSE-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 3, two ketone groups at positions 2 and 4, and an acetamide side chain linked to a 3-chlorophenyl moiety. The pyrido-pyrimidine scaffold is known for its planar aromatic structure, enabling interactions with biological targets such as kinases or enzymes via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)21-19(6-3-11-25-21)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

VXMWAWNDUMBDSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 4-methoxybenzyl chloride, and appropriate pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification: Techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production may scale up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Solvent recovery and waste management are crucial aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal catalysts.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The compound's structure suggests a range of potential therapeutic applications:

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. The pyrido[3,2-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression.

  • Mechanism of Action : It may act as an inhibitor of critical kinases such as PI3K and PLK1, which are vital in cancer cell proliferation and survival pathways. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • In Vitro Studies : Studies have shown that related compounds can significantly inhibit cell proliferation in various cancer cell lines. For example, pyrimidine derivatives have demonstrated effective inhibition of growth in A431 vulvar epidermal carcinoma cells.

Anti-inflammatory Effects

The compound's structural features also suggest potential anti-inflammatory properties.

  • Mechanism : Pyrido[3,2-d]pyrimidines have been studied for their ability to modulate immune responses and reduce inflammation by targeting pathways such as NF-kB and MAPK.

Case Studies

Recent studies have focused on the biological activity of compounds similar to N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide:

  • Study on Anticancer Activity : A study investigated a related compound's effects on cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests promising therapeutic potential for treating various cancers.
  • Inflammation Modulation : Another study assessed the anti-inflammatory effects of similar compounds, highlighting their ability to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways effectively.

Summary of Biological Activities

Activity TypeMechanismReference Studies
AnticancerInhibition of PI3K and PLK1In vitro studies on A431 cells
Anti-inflammatoryModulation of NF-kB and MAPKStudies on cytokine regulation

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]pyrimidine Derivatives

Compound A : 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

  • Key Differences :
    • Substituent at position 3: 4-chlorobenzyl (electron-withdrawing) vs. 4-methoxybenzyl (electron-donating) in the main compound.
    • Acetamide side chain: Linked to 2,5-dimethoxyphenyl (polar, methoxy groups) vs. 3-chlorophenyl (hydrophobic, chloro group).
  • Implications :
    • The 4-chlorobenzyl group may reduce solubility compared to the 4-methoxybenzyl analog.
    • The 2,5-dimethoxyphenyl group could enhance hydrogen bonding but reduce membrane permeability.

Compound B: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

  • Key Differences: Core structure: Chromeno[2,3-d]pyrimidine (fused benzopyran) vs. pyrido[3,2-d]pyrimidine. Linkage: Sulfanyl (-S-) vs. carbonyl (-CO-) in the acetamide side chain.
  • Sulfanyl groups may confer redox sensitivity or alter pharmacokinetics.

Thieno- and Chromeno-Pyrimidine Analogs

Compound C: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Key Differences: Core structure: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido-pyrimidine. Substituents: 2-Chloro-4-methylphenyl (bulky, lipophilic) vs. 3-chlorophenyl.
  • Implications: The thieno ring may reduce planarity, affecting interactions with flat binding pockets. Higher lipophilicity (MW 409.89 g/mol) could enhance blood-brain barrier penetration .

Compound D : N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide

  • Key Differences :
    • Core structure: Simple pyrimidine vs. fused pyrido-pyrimidine.
    • Substituents: 4,6-dimethylpyrimidinyl sulfanyl group.
  • Implications :
    • Reduced aromatic surface area may weaken π-π interactions.
    • Methyl groups could improve metabolic stability.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Position 3 Substituent Acetamide Linkage Molecular Weight (g/mol) Key Features
Main Compound Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl 3-Chlorophenyl ~440 (estimated) Electron-donating group, planar core
Compound A Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl 2,5-Dimethoxyphenyl 461.85 Polar side chain, Cl substituent
Compound B Chromeno[2,3-d]pyrimidine 4-Methoxyphenyl 3-Chlorophenyl (sulfanyl) ~470 (estimated) Sulfur linkage, fused benzopyran
Compound C Thieno[3,2-d]pyrimidine Phenyl 2-Chloro-4-methylphenyl 409.89 Thieno ring, lipophilic substituent

Biological Activity

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyrido[3,2-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : 450.88 g/mol
  • CAS Number : 923140-84-5
  • IUPAC Name : N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites of target proteins, thereby modulating various signaling pathways involved in cell growth and apoptosis. The presence of the chlorophenyl and methoxybenzyl groups enhances its interaction with biological targets.

2. Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, studies have shown that certain pyrimidine derivatives can suppress COX-1 and COX-2 enzyme activities effectively . The compound's structure suggests that it may similarly inhibit these enzymes, reducing inflammation markers such as prostaglandins.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine derivatives indicates that substituents on the aromatic rings significantly influence biological activity. Electron-releasing groups enhance the inhibitory effects on COX enzymes and other targets . The methoxy group in this compound may increase lipophilicity and bioavailability, thereby enhancing its therapeutic potential.

Case Studies

Several studies have investigated related compounds for their biological activities:

Compound NameBiological ActivityIC50 Value (μM)Reference
GDC-0941PI3K Inhibitor17
IndomethacinCOX Inhibitor9.17
Pyrimidine DerivativeAnti-inflammatory11.60

These findings support the hypothesis that this compound may exhibit similar or enhanced biological activities due to its unique structural features.

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